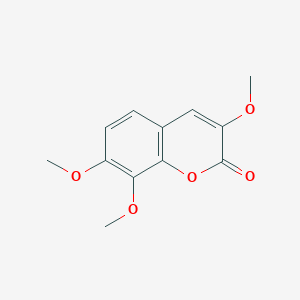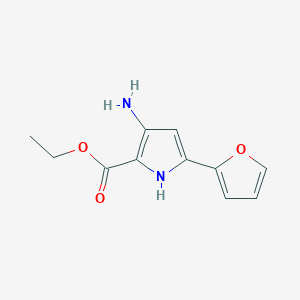
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also has an ethyl ester group and an amino group attached to the pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for related compounds. For instance, furan compounds can be synthesized through the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Pyrrole compounds can be synthesized through several methods, including the Knorr Pyrrole Synthesis, which involves the reaction of α-amino ketones or α-amino-β-ketoesters .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and furan rings, along with the ethyl ester and amino groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity and polarity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrole and furan rings, as well as the ethyl ester and amino groups. For instance, the amino group could potentially undergo reactions such as acylation or alkylation, while the ethyl ester group could undergo reactions such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings would likely contribute to its stability and rigidity, while the ethyl ester and amino groups could potentially influence its solubility and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Sal'nikova et al. (2017) described the synthesis of substituted ethyl carboxylates through a one-pot reaction involving ethyl pyrrole carboxylates, malononitrile, and furan dione, highlighting a method for creating spiro compounds with potential applications in organic synthesis Sal'nikova et al., 2017.
- Research by Singh et al. (2014) focused on the synthesis and characterization of a pyrrole chalcone derivative, demonstrating the compound's potential for forming multiple interactions and suggesting applications in molecular design Singh et al., 2014.
Biological Activities
- Phutdhawong et al. (2019) explored the biological activities of methyl furan carboxylate derivatives, finding significant cytotoxicity against cancer cell lines and antibacterial properties, indicating potential pharmaceutical applications Phutdhawong et al., 2019.
- Hassan (2007) synthesized derivatives of substituted furan and pyrrole, some of which showed promising antimicrobial activities, suggesting potential use in developing new antimicrobial agents Hassan, 2007.
Chemical Transformations and Reactions
- Cirrincione et al. (1987) studied the oxidation of substituted pyrroles, providing insights into the chemical behavior of these compounds under certain conditions, which can be useful in organic chemistry Cirrincione et al., 1987.
- Ravindra et al. (2008) reported the conversion of ethyl amino furan carboxylate into thiadiazolopyrimidinones, a process that could be relevant for the synthesis of novel compounds with various applications Ravindra et al., 2008.
Novel Compound Synthesis
- Zaki et al. (2017) focused on synthesizing pyrrolyl selenolopyridine compounds with remarkable antioxidant activity, suggesting potential use in developing new antioxidant agents Zaki et al., 2017.
Propriétés
IUPAC Name |
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXHNQHBLPIRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444380 | |
| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
CAS RN |
237435-96-0 | |
| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)
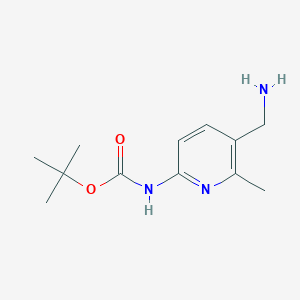
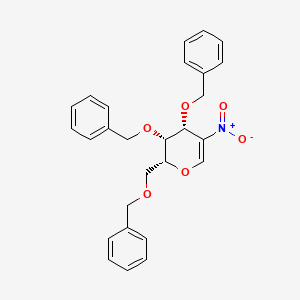
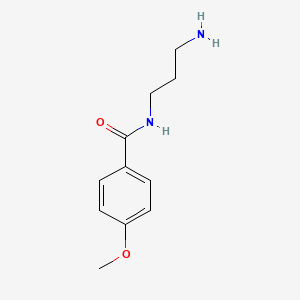
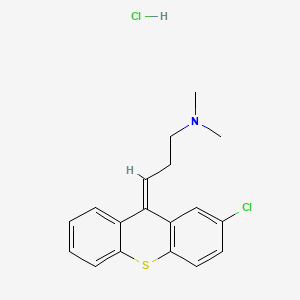
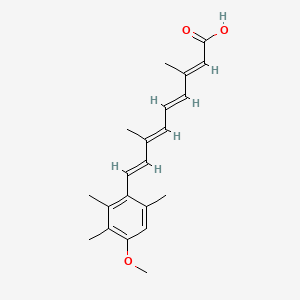
![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
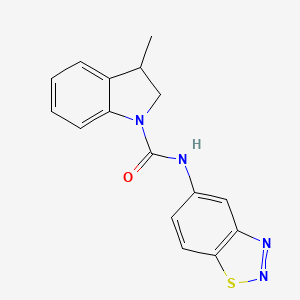
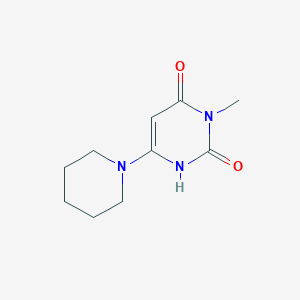
![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)
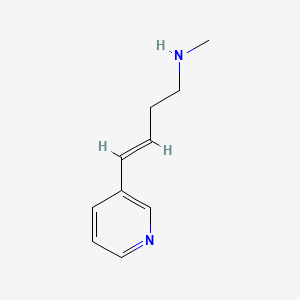
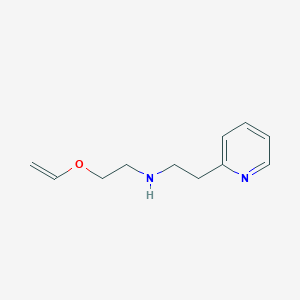
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)
